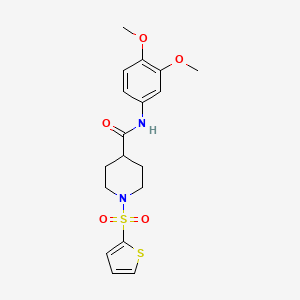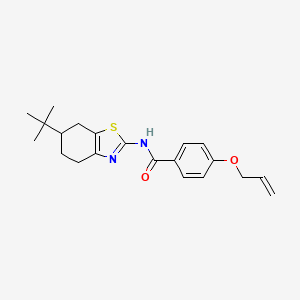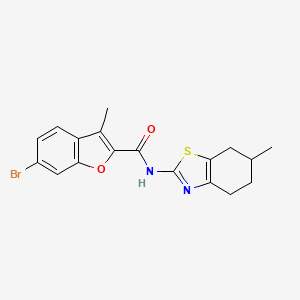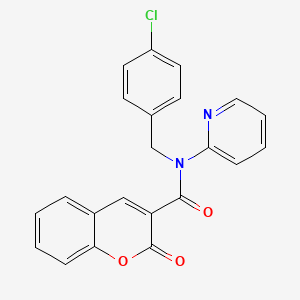
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-clorofenil) 5-(4-metoxifenil)-1,2-oxazol-3-carbotioato es un compuesto orgánico complejo que pertenece a la clase de derivados de oxazol. Este compuesto se caracteriza por la presencia de un grupo clorofenilo, un grupo metoxifenilo y una unidad de carbotioato unida a un anillo de oxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de S-(4-clorofenil) 5-(4-metoxifenil)-1,2-oxazol-3-carbotioato generalmente involucra múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción entre cloruro de 4-clorobenzoílo y 4-metoxifenilhidrazina puede producir un intermedio, que luego se somete a ciclización con ácido tioacético para formar el derivado de oxazol deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
S-(4-clorofenil) 5-(4-metoxifenil)-1,2-oxazol-3-carbotioato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr usando agentes como hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos principales formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Industria: Utilizado en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de S-(4-clorofenil) 5-(4-metoxifenil)-1,2-oxazol-3-carbotioato implica la interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, lo que lleva a la inhibición o activación de las vías biológicas. Por ejemplo, puede inhibir el crecimiento de células microbianas al interrumpir la integridad de la membrana celular .
Comparación Con Compuestos Similares
Compuestos similares
5-(4-clorofenil)-1,3,4-tiadiazol-2-tiol: Similar en estructura pero contiene un anillo de tiadiazol en lugar de un anillo de oxazol.
4-(4-metoxifenil)-1H-pirrol-2,3-dicarboxilato: Contiene un anillo de pirrol y exhibe diferentes actividades biológicas.
Singularidad
S-(4-clorofenil) 5-(4-metoxifenil)-1,2-oxazol-3-carbotioato es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y actividad biológica distintas. Su estructura de anillo de oxazol es particularmente significativa por su estabilidad y posibles interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C17H12ClNO3S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C17H12ClNO3S/c1-21-13-6-2-11(3-7-13)16-10-15(19-22-16)17(20)23-14-8-4-12(18)5-9-14/h2-10H,1H3 |
Clave InChI |
CUQDCGMTMNNPJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide](/img/structure/B11346167.png)
![2-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346183.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11346188.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346190.png)

![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11346196.png)


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11346212.png)
